Enabling Iridium(III) Complex Synthesis for OLED and Bioimaging Applications
Ethyl 2-phenylisonicotinate is explicitly claimed and exemplified as a critical 'main ligand' precursor in the patented synthesis of a specific class of iridium(III) complexes, intended for use as phosphorescent materials and biological probes [1]. The patented method involves a multi-step process where the 2-phenylisonicotinic acid ethyl ester framework is essential for forming the cyclometalated iridium complex. A related derivative, 2-(3,5-dimethoxyphenyl)isonicotinic acid ethyl ester, was synthesized with a 56% yield using a Suzuki coupling, demonstrating a viable and quantifiable synthetic route for this scaffold in complex molecule construction [1]. In contrast, the regioisomer Ethyl 4-phenylpyridine-2-carboxylate, while potentially useful for other metal complexes, is not cited or claimed in this specific patent for high-value iridium-based photonic materials [1].
| Evidence Dimension | Patent Explicit Claim as Main Ligand Precursor for Iridium(III) Complexes |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified (via a derivative) as a main ligand precursor for iridium(III) complexes. |
| Comparator Or Baseline | Ethyl 4-phenylpyridine-2-carboxylate (Regioisomer): Not claimed or mentioned in the same patent context. |
| Quantified Difference | Cited vs. Not Cited; Yield for a derivative: 56%. |
| Conditions | Patent claims and synthesis examples (Suzuki coupling, 110°C, 20h, toluene). |
Why This Matters
For procurement in materials science R&D, this provides a validated, patented entry point to a specific class of high-value phosphorescent materials, a property not demonstrated for its regioisomer.
- [1] Nanjing Tech University. (2019). A kind of iridium (Ⅲ) complex and its preparation method and application. Patent CN109053815B. View Source
